molecular formula C11H11ClN2O2S B2364375 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide CAS No. 2411194-23-3

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B2364375
CAS No.: 2411194-23-3
M. Wt: 270.73
InChI Key: PSLGQVMVOQSJNR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide typically involves the reaction of 5-methoxy-2-methyl-1,3-benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • N-Chloroacetyl-2,6-diethylphenylamine
  • 2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol

Uniqueness

2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide stands out due to its specific substitution pattern on the benzothiazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-6-13-8-3-9(16-2)7(4-10(8)17-6)14-11(15)5-12/h3-4H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLGQVMVOQSJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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